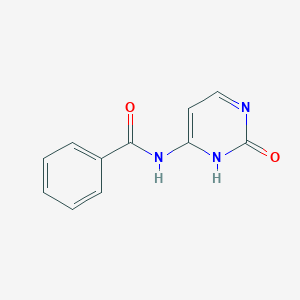
2,4-Dichloro-5-ethylpyrimidine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2,4-dichloro-5-ethylpyrimidine and its derivatives involves multiple steps, including cyclization and chlorination processes. For instance, 4,6-Dichloro-2-methylpyrimidine, a related compound, is synthesized from acetamidine hydrochloride and dimethyl malonate through cyclization and chlorination with phosphorus oxychloride under optimal conditions, yielding significant insights into the synthesis process of similar chloroethylpyrimidines (Guo Lei-ming, 2012).
Molecular Structure Analysis
The molecular and crystal structure of compounds related to 2,4-dichloro-5-ethylpyrimidine, such as trans-dichloro(4-methylpyrimidine) complexes, have been studied using X-ray diffraction. These studies provide valuable information on bond lengths, angles, and the overall geometry of the molecule, contributing to a better understanding of the structural aspects of chloroethylpyrimidines (R. Cini, A. Cavaglioni, E. Tiezzi, 1999).
Chemical Reactions and Properties
The chemical reactivity of 2,4-dichloro-5-ethylpyrimidine derivatives involves interactions and reactions that showcase the compound's role in synthesizing more complex molecules. For example, the synthesis of 2,4-dichloro-5-(1-o-carboranylmethyl)-6-methylpyrimidine demonstrates the compound's utility as a synthon for creating a variety of substituted pyrimidines, highlighting its chemical versatility (R. Reynolds, Todd Trask, W. D. Sedwick, 1991).
Physical Properties Analysis
The solubility of derivatives of 2,4-dichloro-5-ethylpyrimidine in various solvents has been experimentally determined, providing insight into the compound's physical properties. For instance, the solubility of 2,4-dichloro-5-methoxypyrimidine in ethyl ethanoate, methanol, and other solvents has been measured, offering data on how structural modifications affect solubility and, by extension, the physical properties of the core compound (Yong-Jie Liu et al., 2010).
Chemical Properties Analysis
The chemical properties of 2,4-dichloro-5-ethylpyrimidine derivatives, including their reactivity and interaction with various substrates, are crucial for understanding the compound's utility in chemical synthesis. The formation of 5-substituted 2-amino-4,6-dichloropyrimidines through modified condensation and their inhibitory effects on nitric oxide production in immune-activated cells highlight the compound's potential in medicinal chemistry and its chemical behavior (P. Jansa et al., 2014).
Applications De Recherche Scientifique
Solubility Study
Liu et al. (2010) conducted a study to determine the solid−liquid equilibrium of 2,4-dichloro-5-methoxypyrimidine, which is structurally related to 2,4-Dichloro-5-ethylpyrimidine. They used a laser monitoring observation technique to measure solubilities in various solvents, finding that the Apelblat model accurately correlated the measured systems (Liu, Luo, Yao, Mao, & Liu, 2010).
Hematological Effects
Hamilton et al. (1954) investigated the hematological effects of certain 2,4-diaminopyrimidines, which are structurally similar to 2,4-Dichloro-5-ethylpyrimidine. These compounds produced effects characteristic of folic acid deficiency in mice, rats, and dogs, including changes in gastrointestinal tract, lymphatic tissue, and bone marrow (Hamilton, Philips, Sternberg, Clarke, & Hitchings, 1954).
Effects on Pregnancy and Rat Fetus
Thiersch (1954) studied the effects of 2,4-diamino-5-p-chlorophenyl-6-ethylpyrimidine on pregnant rats. This compound led to stunting or fetal death following implantation, with similar malformations to those observed with folic acid analogues (Thiersch, 1954).
Antimalarial Activity
Rw et al. (1976) synthesized new analogs of 2,4-diamino-5(p-chlorophenyl)-6-ethylpyrimidine, demonstrating antimalarial activities in mice infected with Plasmodium berghei (Rw, Sy, Winkley, & Russell-Tutty, 1976).
Plasma Measurement Method
Cridland and Weatherley (1977) developed a gas-liquid chromatographic method for measuring 2,4-diamino-5-(3,4-dichlorophenyl)-6-methylpyrimidine in human plasma, demonstrating its potential for pharmacokinetic studies (Cridland & Weatherley, 1977).
Antifolate and Antitumor Agents
Robson et al. (1997) synthesized novel 2,4-diamino-5-aryl-6-ethylpyrimidines as inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii. These compounds exhibited potent inhibitory activity and were evaluated for antitumor activity (Robson, Meek, Grunwaldt, Lambert, Queener, Schmidt, & Griffin, 1997).
Synthesis of Anticancer Drug Intermediates
Lei-ming (2012) reported on the synthesis of 4,6-Dichloro-2-methylpyrimidine, a key intermediate in the production of the anticancer drug dasatinib, demonstrating the relevance of dichloropyrimidine derivatives in pharmaceutical synthesis (Guo Lei-ming, 2012).
Synthesis of o-Carboranyl Pyrimidine
Reynolds, Trask, and Sedwick (1991) described the synthesis of 2,4-dichloro-5-(1-o-carboranylmethyl)-6-methylpyrimidine, a potential synthon for various pyrimidines, indicating its utility in the synthesis of more complex molecules (Reynolds, Trask, & Sedwick, 1991).
Mécanisme D'action
Target of Action
2,4-Dichloro-5-ethylpyrimidine is a pyrimidine derivative . Pyrimidines are known to have a range of pharmacological effects including anti-inflammatory activities . They exhibit their anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
It’s known that pyrimidines, in general, interact with their targets (inflammatory mediators) and inhibit their expression and activities . This leads to a reduction in inflammation.
Biochemical Pathways
Given its anti-inflammatory properties, it can be inferred that it affects the pathways involving the inflammatory mediators mentioned above . The downstream effects would be a reduction in inflammation and associated symptoms.
Pharmacokinetics
It’s noted that the compound has high gastrointestinal absorption and is a cyp1a2 inhibitor . These properties could impact its bioavailability and its interaction with other drugs metabolized by the CYP1A2 enzyme.
Result of Action
The molecular and cellular effects of 2,4-Dichloro-5-ethylpyrimidine’s action would likely involve a reduction in the expression and activities of the inflammatory mediators it targets . This would lead to a decrease in inflammation and associated symptoms.
Propriétés
IUPAC Name |
2,4-dichloro-5-ethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c1-2-4-3-9-6(8)10-5(4)7/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYFVWTWMBQHOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434093 | |
| Record name | 2,4-dichloro-5-ethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-ethylpyrimidine | |
CAS RN |
34171-40-9 | |
| Record name | 2,4-dichloro-5-ethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




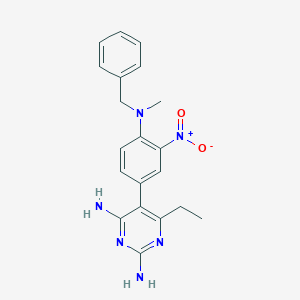
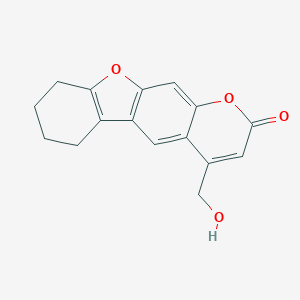

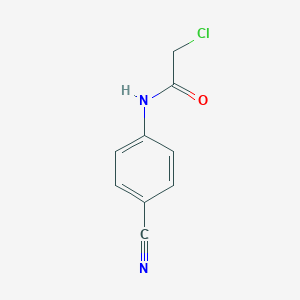
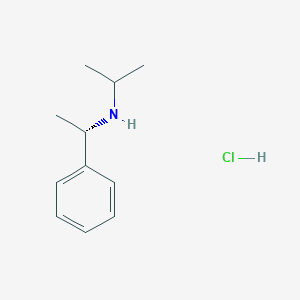
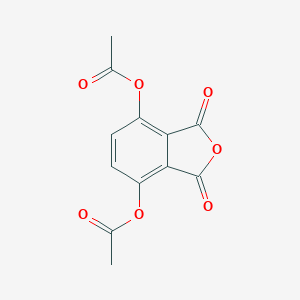

![[(2,2-Diethoxyethyl)sulfanyl]benzene](/img/structure/B52236.png)
![3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B52237.png)

